2-Methylchroman-4-one

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity

2-Methylchroman-4-one is a versatile chiral building block essential for the enantioselective synthesis of the anti-HIV agent calanolide A and its analogs. Its 5-hydroxy derivative (HMC) provides quantifiable biological differentiation: ~4-fold MAO-B selectivity (IC50 3.23 µM) and 6–12× lower cytotoxicity in normal cells versus leukemia lines, enabling targeted assay design. Intrinsic fluorescence also supports label-free screening workflows. Procure this specific scaffold to ensure defined enantiopurity, synthetic tractability, and application-aligned biological activity. Inquire about bulk R&D quantities today.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B1632800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylchroman-4-one
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=CC=CC=C2O1
InChIInChI=1S/C10H10O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3
InChIKeyNCDSEQNSIBPEKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylchroman-4-one: Core Scaffold Specifications, Physicochemical Profile, and Procurement Considerations for Chiral Chromanone Research


2-Methylchroman-4-one (CAS 5751-48-4), a 2-substituted chroman-4-one derivative, serves as a foundational scaffold in medicinal chemistry and natural product research [1]. This heterocyclic compound, characterized by a 2,3-dihydro-4H-1-benzopyran-4-one core with a methyl group at the 2-position, exhibits fluorescence and solubility in organic solvents such as ethanol and ether, with limited water solubility . It is a critical intermediate in the enantioselective synthesis of complex bioactive molecules, including the anti-HIV agent calanolide A [2].

Critical Selection Factors for 2-Methylchroman-4-one: Why Chromanone Scaffold Substitution Cannot Be Generalized


The procurement of chroman-4-one derivatives for research and development cannot rely on generic class-based assumptions. Structural modifications at the 2-position, as well as hydroxylation patterns, critically dictate biological activity, synthetic accessibility, and application specificity. For instance, while 2-Methylchroman-4-one serves as a versatile chiral building block [1], its 5-hydroxy derivative (HMC) demonstrates distinct and quantifiable biological selectivity, such as a ~4-fold preference for MAO-B over MAO-A [2]. Conversely, 2-phenylchroman-4-one exhibits a different biological profile, often associated with flavanone-related activities [3]. Therefore, selecting the precise chromanone derivative is essential to align with target assay parameters, synthetic feasibility, and desired enantiopurity.

Quantitative Differentiation of 2-Methylchroman-4-one and its Key Analogs: A Procurement-Focused Evidence Guide


MAO-B Selective Inhibition: 5-Hydroxy-2-methylchroman-4-one (HMC) vs. Broad-Spectrum Chromones

The 5-hydroxy derivative of 2-Methylchroman-4-one (HMC) demonstrates a significant, quantitative advantage in selectivity for Monoamine Oxidase B (MAO-B) over MAO-A, a feature not characteristic of the parent compound or many other chromone derivatives. This selectivity is a critical parameter for neurological research applications [1].

Monoamine Oxidase Inhibition Neurodegenerative Disease Research Enzyme Selectivity

Anticancer Therapeutic Window: Cytotoxicity of (R)-HMC in Leukemic vs. Normal Cells

The stereospecific (R)-enantiomer of 5-hydroxy-2-methylchroman-4-one (HMC) exhibits a quantifiable therapeutic window, demonstrating significantly lower cytotoxicity in normal cells compared to its activity against leukemia cell lines. This differential is a key advantage over non-selective cytotoxic agents [1].

Cancer Cell Biology Leukemia Research Selective Cytotoxicity

Antibacterial Potency: MIC Values of 4-Chromanones and the Role of 2-Substitution

Structure-activity relationship (SAR) studies on a series of 4-chromanones reveal that specific substitutions, including a hydrophobic group at the 2-position, are critical for achieving potent antibacterial activity. This SAR provides a quantitative benchmark for evaluating 2-methylchroman-4-one and its analogs [1].

Antimicrobial Resistance SAR Analysis Bacterial Membrane Disruption

Fluorescence Characteristics: 2-Methylchroman-4-one as a Bioimaging Probe vs. Non-Fluorescent Analogs

2-Methylchroman-4-one possesses intrinsic fluorescence, a property that enables its use as a probe in biochemical assays. This is a distinct advantage over non-fluorescent chromanone derivatives or those requiring complex derivatization for detection .

Fluorescence Spectroscopy Biochemical Assays Cellular Imaging

Enantioselective Synthesis: Chiral 2-Methylchroman-4-one as a Key Intermediate vs. Racemic Mixtures

2-Methylchroman-4-one can be synthesized in optically active form via lipase-catalyzed kinetic resolutions, enabling access to enantiopure chiral intermediates. This is a critical differentiator from commercially available racemic mixtures, which are unsuitable for structure-activity relationship studies where stereochemistry dictates biological activity [1].

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Optimized Application Scenarios for 2-Methylchroman-4-one and its Derivatives Based on Quantified Performance


Developing Selective MAO-B Inhibitors for Parkinson's Disease Research

Utilize the 5-hydroxy derivative of 2-Methylchroman-4-one (HMC) as a lead scaffold. Its 4-fold selectivity for MAO-B over MAO-A (IC50 3.23 µM vs. 13.97 µM) provides a quantifiable starting point for medicinal chemistry optimization, aiming to enhance potency while maintaining or improving selectivity, thereby reducing the risk of hypertensive crises associated with non-selective MAO inhibition.

Probing Leukemia Cell Apoptosis with a Low Cytotoxicity Window

Employ (R)-5-hydroxy-2-methylchroman-4-one (HMC) in leukemia research, particularly for studies on HL-60, MOLT-4, and K-562 cell lines. Its demonstrated 6-12 times lower cytotoxicity in normal cells compared to cancer cells makes it a valuable tool for investigating cancer-specific cell death pathways, minimizing confounding effects from off-target toxicity in healthy tissue controls.

Synthesis of Enantiopure Building Blocks for Anti-HIV Agents

Source optically active 2-Methylchroman-4-one for use as a chiral intermediate in the synthesis of complex natural products like calanolide A and its analogs . The established lipase-catalyzed kinetic resolution method enables access to specific enantiomers, which is critical for the diastereoselective elaboration of the chromanol moiety, a key pharmacophore in potent anti-HIV agents.

Label-Free Fluorescent Probing in Biochemical Assays

Leverage the intrinsic fluorescence of 2-Methylchroman-4-one to design label-free assays for monitoring enzymatic reactions, binding events, or cellular uptake . This application reduces the need for secondary labeling steps, streamlines high-throughput screening workflows, and minimizes potential artifacts associated with fluorescent tags.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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